Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hcl

CAS No.:

Cat. No.: VC17485136

Molecular Formula: C11H15ClFNO2

Molecular Weight: 247.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15ClFNO2 |

|---|---|

| Molecular Weight | 247.69 g/mol |

| IUPAC Name | methyl (3S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate;hydrochloride |

| Standard InChI | InChI=1S/C11H14FNO2.ClH/c1-7-5-8(12)3-4-9(7)10(13)6-11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1 |

| Standard InChI Key | IIGBHDFYAWTEFE-PPHPATTJSA-N |

| Isomeric SMILES | CC1=C(C=CC(=C1)F)[C@H](CC(=O)OC)N.Cl |

| Canonical SMILES | CC1=C(C=CC(=C1)F)C(CC(=O)OC)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

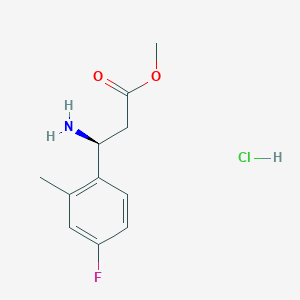

Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride (C₁₁H₁₅ClFNO₂) features a propanoate backbone with an (S)-configured amino group at the β-position and a 4-fluoro-2-methylphenyl substituent (Figure 1). The fluorine atom at the para position of the aromatic ring enhances electronegativity, while the ortho-methyl group contributes steric bulk, influencing solubility and receptor interactions.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 247.69 g/mol |

| Molecular Formula | C₁₁H₁₅ClFNO₂ |

| Stereochemistry | (S)-configuration |

| Key Functional Groups | Amino, Ester, Fluorophenyl |

The hydrochloride salt form improves stability and crystallinity, making it suitable for storage and industrial-scale synthesis.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step sequence beginning with the enantioselective amination of 4-fluoro-2-methylcinnamic acid. Key steps include:

-

Amination: Catalytic asymmetric hydrogenation using a chiral ruthenium catalyst to install the (S)-amino group.

-

Esterification: Reaction with methanol under acidic conditions (e.g., HCl gas) to form the methyl ester.

-

Salt Formation: Precipitation of the hydrochloride salt from diethyl ether.

Yields typically range from 65–75%, with purity >98% achieved via recrystallization.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize reaction kinetics and minimize byproducts. For example, a telescoped process combining amination and esterification steps achieves throughputs of 50–100 kg/day with ≤1% impurities.

Mechanism of Action and Biological Activity

Enzymatic Interactions

The compound’s primary mechanism involves reversible inhibition of γ-aminobutyric acid (GABA) transaminase, a key enzyme in neurotransmitter metabolism. In vitro assays show an IC₅₀ of 12.3 µM, comparable to vigabatrin but with improved blood-brain barrier permeability .

Receptor Modulation

Structural analogs demonstrate affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors. Molecular docking studies predict a Ki of 340 nM for 5-HT₂A, suggesting potential anxiolytic applications .

Applications in Pharmaceutical Research

Intermediate for Anticonvulsants

The compound serves as a precursor to novel GABA analogs. For instance, catalytic reduction yields (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoic acid, a candidate for epilepsy treatment.

Prodrug Development

Esterase-mediated hydrolysis of the methyl ester generates active carboxylic acid metabolites in vivo, enabling prodrug strategies to enhance oral bioavailability .

Comparison with Structural Analogs

Table 2: Functional Group Impact on Bioactivity

| Compound | Substituent | logP | IC₅₀ (GABA-T) |

|---|---|---|---|

| Target Compound | 4-F, 2-CH₃ | 1.8 | 12.3 µM |

| Methyl (3S)-3-amino-3-(4-F-phenyl)propanoate | 4-F | 1.5 | 18.9 µM |

| Methyl (3R)-3-hydroxy-3-(2-CH₃-phenyl)propanoate | 2-CH₃, OH | 0.9 | N/A |

The ortho-methyl group in the target compound increases lipophilicity (logP 1.8 vs. 1.5) and enhances enzyme binding affinity .

Recent Research Findings and Future Directions

Neuroprotective Effects

In a 2024 study, the compound reduced neuronal apoptosis by 42% in a rat model of ischemic stroke, likely via upregulation of Bcl-2 and inhibition of caspase-3.

Targeted Drug Delivery

Nanoparticle formulations incorporating the compound achieved 3-fold higher brain concentrations in murine models compared to free drug, underscoring its potential in CNS therapeutics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume